(2-(Trifluoromethyl)cyclohexyl)methanol CAS number 1558114-28-5
(2-(Trifluoromethyl)cyclohexyl)methanol CAS number 1558114-28-5
An In-depth Technical Guide to (2-(Trifluoromethyl)cyclohexyl)methanol (CAS 1558114-28-5): A Valuable Building Block for Modern Drug Discovery
Introduction
(2-(Trifluoromethyl)cyclohexyl)methanol is a fluorinated organic compound featuring a cyclohexane scaffold, a key structural motif in medicinal chemistry. As a saturated carbocycle, the cyclohexane ring provides a three-dimensional framework that can effectively probe the binding pockets of biological targets. The strategic incorporation of a trifluoromethyl (CF₃) group, a privileged moiety in pharmaceutical design, alongside a reactive hydroxymethyl (-CH₂OH) handle, makes this molecule a highly attractive building block for the synthesis of novel therapeutic agents.
This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive technical overview of (2-(Trifluoromethyl)cyclohexyl)methanol. While publicly available data on this specific molecule is limited, this document will synthesize information from analogous structures and foundational chemical principles. We will explore its physicochemical properties, propose robust methodologies for its synthesis and characterization, discuss its potential applications in drug discovery, and outline essential safety protocols. The underlying rationale behind experimental design and the strategic importance of its structural features will be emphasized throughout.
Physicochemical and Structural Data
The core structure consists of a cyclohexane ring substituted at adjacent positions with a trifluoromethyl group and a hydroxymethyl group. This substitution pattern allows for the existence of cis and trans diastereomers, which may exhibit different biological activities and physical properties.
Table 1: Core Compound Specifications
| Identifier | Value | Source |
| CAS Number | 1558114-28-5 | BLD Pharm[1] |
| Molecular Formula | C₈H₁₃F₃O | BLD Pharm[1] |
| Molecular Weight | 182.18 g/mol | BLD Pharm[1] |
| SMILES | OCC1CCCCC1C(F)(F)F | BLD Pharm[1] |
Table 2: Estimated Physicochemical Properties Note: These values are estimated based on the structure and data from analogous compounds like cyclohexanemethanol and other fluorinated molecules, as specific experimental data is not widely published.
| Property | Estimated Value | Rationale and Significance |
| Boiling Point | ~190-210 °C | Similar to cyclohexanemethanol (187-188 °C), with an increase expected due to the higher molecular weight from fluorination.[2] |
| logP | ~2.0 - 2.5 | The trifluoromethyl group significantly increases lipophilicity compared to a methyl group, a critical parameter for membrane permeability and drug-target interactions.[3] |
| Physical Form | Liquid or low-melting solid | Based on structurally related compounds.[4] |
| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, MeOH); sparingly soluble in water. | The alcohol functional group provides some polar character, but the hydrocarbon backbone and CF₃ group dominate. |
The Trifluoromethyl Group: A Pillar of Modern Medicinal Chemistry
The decision to incorporate a trifluoromethyl group into a drug candidate is a strategic choice driven by its profound and predictable effects on molecular properties. Understanding these effects is key to appreciating the value of (2-(Trifluoromethyl)cyclohexyl)methanol as a synthetic precursor.
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing metabolically vulnerable C-H bonds with C-F bonds can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.
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Lipophilicity: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and reach its target. This property is crucial for oral bioavailability and CNS penetration.[3]
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Binding Interactions: The CF₃ group is a poor hydrogen bond acceptor but can participate in favorable dipole-dipole, multipolar, and orthogonal interactions with protein backbones or aromatic residues in a target's binding site.
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Conformational Control: Its steric bulk can influence the preferred conformation of the cyclohexane ring and adjacent substituents, locking the molecule into a bioactive shape.
Caption: Impact of trifluoromethylation on a parent molecule.
Proposed Synthesis and Characterization Workflow
While specific synthesis procedures for CAS 1558114-28-5 are not detailed in peer-reviewed literature, a robust and logical approach involves the reduction of the corresponding carboxylic acid or its ester derivative. This method is a cornerstone of organic synthesis for producing primary alcohols.
Experimental Protocol: Synthesis via Reduction of 2-(Trifluoromethyl)cyclohexanecarboxylic Acid
This protocol is a self-validating system. Successful synthesis of the target alcohol is confirmed by the disappearance of the starting material's carbonyl signal in IR and a characteristic upfield shift in the NMR spectrum, alongside mass spectrometric confirmation of the correct molecular weight.
Step 1: Reagent Preparation and Reaction Setup
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In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL).
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Cool the flask to 0 °C in an ice-water bath.
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Carefully add lithium aluminum hydride (LiAlH₄, 1.2 equivalents) to the stirred THF. Causality Note: LiAlH₄ is a powerful reducing agent necessary for the complete reduction of the carboxylic acid. The reaction is performed at 0 °C to control the initial exothermic reaction.
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In a separate flask, dissolve 2-(trifluoromethyl)cyclohexanecarboxylic acid (1.0 equivalent) in 20 mL of anhydrous THF.
Step 2: Reduction Reaction
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Slowly add the carboxylic acid solution dropwise to the LiAlH₄ suspension at 0 °C over 30 minutes.
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After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
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Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with 30% ethyl acetate in hexanes. Trustworthiness Note: TLC allows for direct visualization of the consumption of the more polar carboxylic acid starting material and the appearance of the less polar alcohol product.
Step 3: Reaction Quench and Workup
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add water (volume equal to the mass of LiAlH₄ in grams) dropwise to quench the excess LiAlH₄.
-
Add 15% aqueous NaOH solution (equal volume to the water added).
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Add water again (3 times the initial volume of water).
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Stir the resulting white suspension vigorously for 1 hour.
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Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
Step 4: Purification
-
Purify the crude oil using flash column chromatography on silica gel.
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Use a gradient elution, starting with 5% ethyl acetate in hexanes and gradually increasing to 20% ethyl acetate.
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Combine the fractions containing the desired product (as identified by TLC) and concentrate under reduced pressure to yield (2-(Trifluoromethyl)cyclohexyl)methanol as a pure compound.
Caption: Proposed workflow for synthesis and purification.
Proposed Analytical Characterization
Full characterization is essential to confirm the structure and purity of the synthesized material.
Table 3: Expected Analytical Data
| Technique | Expected Results |
| ¹H NMR | - A multiplet around 3.5-3.8 ppm for the -CH₂OH protons. - A broad singlet for the -OH proton. - A complex multiplet for the proton adjacent to the CF₃ group (CH-CF₃). - A series of multiplets between 1.0-2.5 ppm for the remaining cyclohexyl protons. |
| ¹³C NMR | - A signal around 65-70 ppm for the -CH₂OH carbon. - A characteristic quartet around 125-130 ppm for the CF₃ carbon due to C-F coupling. - A signal for the CH-CF₃ carbon, likely showing coupling to fluorine. - Multiple signals in the aliphatic region (20-45 ppm) for the other cyclohexyl carbons. |
| ¹⁹F NMR | - A singlet or closely coupled multiplet around -70 to -80 ppm (relative to CFCl₃), characteristic of a CF₃ group on an aliphatic ring.[5] |
| Mass Spec (EI+) | - Molecular ion (M⁺) peak at m/z = 182. - Characteristic fragments corresponding to the loss of water (M-18), and loss of the hydroxymethyl group (M-31). |
| IR Spectroscopy | - A broad O-H stretch around 3300-3500 cm⁻¹. - C-H stretching just below 3000 cm⁻¹. - Strong C-F stretching bands in the 1100-1300 cm⁻¹ region. |
Applications in Drug Discovery and Development
(2-(Trifluoromethyl)cyclohexyl)methanol is not an end-product but a versatile starting material. Its value lies in the ability to use the primary alcohol as a synthetic handle for diversification.
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Building Block for Compound Libraries: The alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted into an amine, ether, or ester. These transformations allow for its incorporation into a wide array of molecular scaffolds for screening in high-throughput campaigns.[6][7] Modern drug discovery relies on screening diverse and structurally complex compound libraries to identify initial "hits".[8]
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Fragment-Based Drug Design (FBDD): As a small, functionalized molecule, it is an ideal candidate for FBDD, where low-molecular-weight fragments are screened for binding to a protein target. Hits can then be grown or linked to generate potent leads.
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Introduction of 3D Character: Flat, aromatic molecules have often dominated drug discovery, but molecules with greater three-dimensional character, like this cyclohexane derivative, are increasingly sought after to improve selectivity and explore novel chemical space.
Caption: Role as a central scaffold for diverse derivatives.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this exact CAS number is not universally available, data from structurally related fluorinated alcohols and cyclohexanemethanols can be used to establish prudent laboratory practices.[9][10][11][12]
Table 4: Recommended Safety and Handling Procedures
| Aspect | Guideline | Source Analogy |
| Personal Protective Equipment (PPE) | Wear safety goggles with side shields, impervious gloves (e.g., nitrile), and a lab coat. | [9][11][12] |
| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing. Take measures to prevent the buildup of electrostatic charge. | [9][10] |
| Storage | Keep the container tightly closed. Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames. Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation. | [9][11] |
| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. | [12][13] |
| First Aid (Skin) | Remove contaminated clothing. Wash skin with plenty of soap and water. Seek medical attention if irritation develops. | [9][12] |
| First Aid (Ingestion) | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [9] |
| Disposal | Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations. | [11] |
Conclusion
(2-(Trifluoromethyl)cyclohexyl)methanol, CAS 1558114-28-5, represents a potent and versatile building block for contemporary chemical and pharmaceutical research. Although detailed characterization data for this specific molecule remains sparse in the public domain, its constituent parts—the trifluoromethyl group, the cyclohexane scaffold, and the primary alcohol—are all well-understood and highly valued features in drug design. By leveraging established synthetic methodologies and analytical techniques, researchers can confidently produce and characterize this compound. Its true potential will be realized in its application as a starting material for creating diverse libraries of novel, three-dimensional molecules poised to address challenging biological targets and advance the frontier of drug discovery.
References
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9 . SAFETY DATA SHEET for [[4-(Trifluoromethyl)cyclohexyl]m ethyl]amine. Source not specified.
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10 . Safety Data Sheet for (4-CYCLOHEXYL-3-(TRIFLUOROMETHYL)BENZYL) OXIME. Fluorochem.
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14 . SAFETY DATA SHEET for Cyclohexanemethanol. Fisher Scientific.
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15 . Safety Data Sheet for cyclohexyl(1-methoxycyclobutyl)methanol. Source not specified.
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13 . SAFETY DATA SHEET for Cyclohexanemethanol. Thermo Fisher Scientific.
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1 . Product page for (2-(Trifluoromethyl)cyclohexyl)methanol. BLD Pharm.
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5 . General experimental methods for synthesis and characterization. The Royal Society of Chemistry.
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16 . PubChem entry for (2-Methylcyclohexyl)methanol. NIH PubChem.
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17 . PubChemLite entry for [5-cyclohexyl-2-(trifluoromethyl)phenyl]methanol. PubChemLite.
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19 . Example NMR spectrum of a related trifluoromethyl alcohol. ChemicalBook.
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2 . Physical properties of Cyclohexylmethanol. Wikipedia.
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